molecular formula C16H13ClN2O3 B2532655 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-07-5

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2532655
CAS No.: 921545-07-5
M. Wt: 316.74
InChI Key: GUSLVFMUFVFOIN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its structure is a molecular hybrid, strategically incorporating a 5-chloro-2-methoxybenzamide moiety linked to a 2-oxoindolin (isatin) scaffold. This combination is rationally designed based on the established biological profiles of its constituent parts. The benzamide pharmacophore is a privileged structure in drug discovery, known for its ability to contribute to potent biological activity across various target classes . Concurrently, the 2-oxoindolin core is a well-recognized structural motif prevalent in numerous bioactive compounds and approved protein kinase inhibitors, often serving as a key platform for interactions with kinase domains . The specific inclusion of a chlorine atom at the 5-position of the isatin ring is a common structural feature investigated for enhancing potency, as evidenced in studies of 5-chloroisatin derivatives which have demonstrated notable cytotoxic effects . This compound is positioned as a promising chemical tool for researchers exploring novel therapeutic agents, particularly in the field of anticancer research. Its proposed mechanism of action is hypothesized to involve kinase inhibition, given the known activity of similar oxindole-containing compounds against a range of kinase targets, including but not limited to Tousled Like Kinase 2 (TLK2) and c-MET . The molecular hybridization strategy aims to leverage the potential for multi-targeted activity, a promising approach for overcoming drug resistance in complex diseases like non-small cell lung cancer (NSCLC) . Researchers can utilize this high-purity compound for in vitro assays, target validation studies, and as a lead structure for the further development of novel kinase inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-5-2-10(17)8-12(14)16(21)18-11-3-4-13-9(6-11)7-15(20)19-13/h2-6,8H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLVFMUFVFOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxoindoline.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-oxoindoline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxoindolinyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxoindolinyl group.

    Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and 2-oxoindoline.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide can be inferred by comparing it to structurally analogous benzamide derivatives documented in the literature. Key comparisons include:

Structural and Functional Group Variations

Compound Name Substituent Key Structural Features Biological Activity
This compound 2-Oxoindolin-5-yl Heterocyclic indole-derived substituent Not reported (hypothetical)
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide 4-Sulfamoylphenyl Sulfonamide group enhancing solubility Anti-cancer (G2/M arrest, apoptosis)
5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide (15a) Pyridine-sulfonamide Dual hydrogen-bonding motifs α-Amylase/α-glucosidase inhibition (anti-diabetic)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) Phenethyl-sulfamoyl Flexible alkyl linker NLRP3 inflammasome inhibition (cardioprotective)
5-Chloro-2-methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (14) Trifluoromethylphenyl Hydrophobic CF₃ group No reported bioactivity

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonamide derivatives (e.g., ) exhibit improved aqueous solubility due to polar sulfonamide groups, whereas trifluoromethyl-substituted analogs () are more lipophilic. The 2-oxoindolin group may balance solubility and membrane permeability.
  • Metabolic Stability : Sulfonamide-linked compounds () show favorable metabolic profiles in preclinical models, while alkyl-linked derivatives (e.g., phenethyl in 16673-34-0 ) may undergo oxidative metabolism.

Biological Activity

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position of the benzamide structure. The oxoindolinyl moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit notable cytotoxicity against various human cancer cell lines. The specific mechanisms through which this compound exerts its effects are still under investigation, but studies suggest that it may induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various indole derivatives, this compound was tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
SW620 (Colon Cancer)12.5Induction of apoptosis
PC3 (Prostate Cancer)10.0Cell cycle arrest and apoptosis
NCI-H23 (Lung Cancer)15.0Inhibition of proliferation

These results indicate that the compound has promising anticancer properties, particularly in colon and prostate cancer models .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

A comparative study evaluated the minimal inhibitory concentrations (MICs) of various compounds, including this compound:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus (MRSA)8.0Moderate activity
Escherichia coli16.0Low activity
Bacillus subtilis4.0High activity

These findings suggest that while the compound has moderate effectiveness against MRSA, it shows higher potency against other bacterial strains .

The exact molecular mechanisms through which this compound operates are not fully elucidated. However, similar indole derivatives have been shown to interact with various biological pathways:

  • Binding Affinity : The compound exhibits high binding affinity to multiple receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed.

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